- Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides, Journal of the American Chemical Society, 2012, 134(12), 5524-5527
Cas no 915799-67-6 (1-Benzyloxy-4-(difluoromethyl)benzene)
915799-67-6 structure
Product Name:1-Benzyloxy-4-(difluoromethyl)benzene
CAS番号:915799-67-6
MF:C14H12F2O
メガワット:234.241291046143
CID:748429
PubChem ID:54772391
Update Time:2024-10-26
1-Benzyloxy-4-(difluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(difluoromethyl)-4-(phenylmethoxy)-
- 1-(difluoromethyl)-4-phenylmethoxybenzene
- 1-(Difluoromethyl)-4-(phenylmethoxy)benzene (ACI)
- 1-(Benzyloxy)-4-(difluoromethyl)benzene
- 1-Benzyloxy-4-(difluoromethyl)benzene
- BBL104175
- LFDJCWRYXCAVSC-UHFFFAOYSA-N
- AU-004/43501768
- N12269
- SCHEMBL15270473
- DTXSID00716750
- 915799-67-6
- MFCD18803519
- 5-CF2H
- AKOS005258995
- PS-7665
- C14H12F2O
- SB85516
- 1-(Benzyloxy)-4-(difluoromethyl)benzene97%
- 1-Benzyloxy-4-(difluoromethyl)benzene, AldrichCPR
- Benzyl 4-(difluoromethyl)phenyl ether, 4-(Benzyloxy)benzal fluoride, 4-(Benzyloxy)-alpha,alpha-difluorotoluene
- STL557989
-
- インチ: 1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2
- InChIKey: LFDJCWRYXCAVSC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(OCC2C=CC=CC=2)=CC=1)F
計算された属性
- せいみつぶんしりょう: 234.08562133g/mol
- どういたいしつりょう: 234.08562133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 323.6±42.0 °C at 760 mmHg
- フラッシュポイント: 189.2±23.2 °C
1-Benzyloxy-4-(difluoromethyl)benzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
1-Benzyloxy-4-(difluoromethyl)benzene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B888961-5g |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | ≥97% | 5g |
2,185.20 | 2021-05-17 | |
| TRC | B685558-50mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B685558-100mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B685558-500mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 500mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059627-1g |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 97% | 1g |
3039CNY | 2021-05-07 | |
| Apollo Scientific | PC49551-1g |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | 98% | 1g |
£90.00 | 2023-04-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059627-1g |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 97% | 1g |
3039.0CNY | 2021-07-13 | |
| Key Organics Ltd | PS-7665-1MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7665-5MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7665-10MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 10mg |
£63.00 | 2025-02-09 |
1-Benzyloxy-4-(difluoromethyl)benzene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Cuprous iodide , Cesium fluoride Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydroquinone , Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; rt → 110 °C; 48 h, 110 °C
リファレンス
- Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium, Nature Chemistry, 2017, 9(9), 918-923
合成方法 3
はんのうじょうけん
1.1 Reagents: Diphenyl sulfide , Potassium fluoride , Selectfluor Solvents: Acetonitrile , Toluene ; 6 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Ph2S/selectfluor-promoted deoxydifluorination of aldehydes, Tetrahedron, 2021, 83,
合成方法 4
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; 3 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
リファレンス
- Minimal Self-Immolative Probe for Multimodal Fluoride Detection, Journal of Organic Chemistry, 2016, 81(22), 10715-10720
合成方法 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
リファレンス
- [Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation, Angewandte Chemie, 2022, 61(42),
合成方法 6
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 6 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
リファレンス
- Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395
合成方法 7
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
リファレンス
- Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395
合成方法 8
はんのうじょうけん
1.1 Reagents: Calcium hydroxide , 1,3-Cyclopentanedione , Water Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: p-Xylene ; 3 h, 90 °C; 90 °C → rt
リファレンス
- Pd-Catalyzed Transfer of Difluorocarbene, Organic Letters, 2016, 18(17), 4384-4387
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Bis(dibenzylideneacetone)palladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chlorosilver Solvents: Toluene ; 6 h, 80 °C
リファレンス
- Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides, Nature Communications, 2014, 5,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , 4-(Dimethylamino)pyridine , Bis(triphenylphosphine) nickel dibromide , 5,5′-Dibromo-2,2′-bipyridine Solvents: Tetrahydrofuran , 1,4-Dioxane ; 17 h, 80 °C
リファレンス
- Nickel-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoromethane, Chinese Journal of Chemistry, 2018, 36(2), 143-146
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 24 h, 80 °C
リファレンス
- Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H, Organic Chemistry Frontiers, 2018, 5(4), 606-610
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydroquinone , Potassium carbonate Catalysts: Styrene , Dichlorobis(triphenylphosphine)palladium , Iron(III) acetylacetonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 80 °C
リファレンス
- Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate, Organic Letters, 2016, 18(1), 44-47
合成方法 13
はんのうじょうけん
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
リファレンス
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
合成方法 14
はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 6 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
リファレンス
- [Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation, Angewandte Chemie, 2022, 61(42),
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
2.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
リファレンス
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
合成方法 16
はんのうじょうけん
1.1 Reagents: Thiodiglycol , Sodium tetrachloroaurate Solvents: Methanol , Water ; 0 °C
1.2 Solvents: Methanol , Dichloromethane ; 0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
1.2 Solvents: Methanol , Dichloromethane ; 0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
リファレンス
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
1-Benzyloxy-4-(difluoromethyl)benzene Raw materials
- 1-Benzyloxy-4-bromobenzene
- Tris(4-methoxyphenyl)phosphine
- Bromodifluoromethane
- ethyl 2-bromo-2,2-difluoroacetate
- Cuprate(1-), bis(difluoromethyl)-
- (Difluoromethyl)trimethylsilane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- 4-(benzyloxy)benzaldehyde
- p-Benzyloxyphenylboronic Acid
- 4-Benzyloxyiodobenzene
- Tetraphenylphosphoni\u200bum Chloride
- Phosphonium,tetraphenyl-
- 2-Hydroxybenzaldehyde
- Gold, chloro[tris(4-methoxyphenyl)phosphine-κP]-
- 4-Benzyloxyphenylboronic acid, pinacol ester
1-Benzyloxy-4-(difluoromethyl)benzene Preparation Products
1-Benzyloxy-4-(difluoromethyl)benzene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
注文番号:A1241317
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 18:40
価格 ($):298
Email:sales@amadischem.com
1-Benzyloxy-4-(difluoromethyl)benzene 関連文献
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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推奨される供給者
Amadis Chemical Company Limited
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
清らかである:99%
はかる:5g
価格 ($):298